Aqueous Solubility Advantage of Hydrochloride Salt Versus Free Base Form
The hydrochloride salt form of rel-(2R,4r,6S)-2,4,6-trimethylpiperidine (CAS 69682-14-0) demonstrates substantially higher aqueous solubility compared to the neutral free base form 2,4,6-trimethylpiperidine (CAS 21974-48-1). The estimated water solubility of the free base at 25°C is approximately 7900 mg/L based on Log Kow of 2.44 [1], whereas the hydrochloride salt form, by virtue of ionic character, exhibits enhanced dissolution in aqueous media .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt; enhanced aqueous dissolution (ionic character) |
| Comparator Or Baseline | 2,4,6-Trimethylpiperidine free base (CAS 21974-48-1); 7900 mg/L at 25°C (estimated from Log Kow) |
| Quantified Difference | Qualitative solubility enhancement conferred by salt formation; free base estimated solubility 7900 mg/L |
| Conditions | 25°C aqueous environment; WSKOW v1.41 estimation method for free base |
Why This Matters
Enhanced aqueous solubility directly impacts the feasibility of aqueous-phase reactions and homogeneous catalysis workflows in synthetic chemistry.
- [1] ChemSpider. 2,4,6-Trimethylpiperidine. Water Solubility Estimate from Log Kow (WSKOW v1.41). Royal Society of Chemistry. View Source
